molecular formula C18H20N2O3S2 B4421328 [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone

[2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B4421328
M. Wt: 376.5 g/mol
InChI Key: XVSYQRUXLDPXDR-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone: is a complex organic compound that features both a phenyl and a piperazine ring The compound is characterized by the presence of a methylsulfanyl group attached to the phenyl ring and a phenylsulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic synthesis. One common method includes the reaction of 2-(methylsulfanyl)benzoyl chloride with 4-(phenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone lies in its dual functional groups, which allow for a wide range of chemical modifications and applications. The presence of both a methylsulfanyl and a phenylsulfonyl group provides distinct reactivity patterns compared to similar compounds .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-10-6-5-9-16(17)18(21)19-11-13-20(14-12-19)25(22,23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSYQRUXLDPXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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